

Application Notes and Protocols for Measuring Enzyme Kinetics with TNP-ATP

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Compound of Interest

Compound Name: *Tnppt*

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Introduction

2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate (TNP-ATP) is a fluorescent analog of adenosine triphosphate (ATP) that serves as a powerful tool for studying the kinetics of ATP-utilizing enzymes, such as kinases and ATPases. The principle of the assay is based on the significant increase in fluorescence intensity and a blue shift in the emission maximum of TNP-ATP upon binding to the active site of an enzyme.^{[1][2]} This change in fluorescence provides a direct method to monitor enzyme-ligand interactions in real-time. This application note provides detailed protocols for utilizing TNP-ATP to determine enzyme binding affinities and to screen for enzyme inhibitors.

Principle of the TNP-ATP Assay

In an aqueous solution, TNP-ATP exhibits low fluorescence. However, when it binds to the hydrophobic ATP-binding pocket of an enzyme, the environment around the TNP moiety becomes less polar, leading to a significant enhancement of its fluorescence quantum yield.^[3] This fluorescence enhancement is proportional to the amount of enzyme-TNP-ATP complex formed, allowing for the quantitative determination of binding parameters. The assay is a continuous, non-radioactive method that is well-suited for high-throughput screening.^{[1][2]}

Data Presentation

Spectroscopic Properties of TNP-ATP

Parameter	Value	Reference
Excitation Wavelength (λ_{ex})	~410 nm	[1][2]
Emission Wavelength (λ_{em})	~535-560 nm	[3][4]
Emission Shift upon Binding	Blue shift (to shorter wavelengths)	[1]

Reported Dissociation Constants (Kd) for TNP-ATP with Various Enzymes

Enzyme	Organism	Kd (TNP-ATP) (μ M)	Kd (ATP) (μ M)	Reference
CheA (Histidine Kinase)	E. coli	1.9	260	[3]
EnvZ (Histidine Kinase)	E. coli	0.5	60	[3]
PhoQcat (Histidine Kinase)	Salmonella	150	412	[3]
CASK (CaM-kinase)	Human	1	~1000	[2][5]
STRAD α (Pseudokinase)	Human	1.1	-	[6]
Na ⁺ /K ⁺ -ATPase	-	-	-	[4]
Ca ²⁺ -ATPase	-	-	-	[1]

Note: The affinity of proteins for TNP-ATP is often higher than for ATP.[1]

Experimental Protocols

Protocol 1: Determination of Binding Affinity (Kd)

This protocol describes how to determine the dissociation constant (K_d) of an enzyme for TNP-ATP.

Materials:

- Enzyme of interest
- TNP-ATP stock solution (e.g., 1 mM in assay buffer)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl₂)
- Fluorometer or microplate reader with fluorescence capabilities
- Cuvettes or black microplates

Procedure:

- Prepare a series of TNP-ATP dilutions in the assay buffer. The final concentrations should span a range from well below to well above the expected K_d .
- Add a fixed concentration of the enzyme to each cuvette or well. The enzyme concentration should be significantly lower than the lowest TNP-ATP concentration to ensure that the free TNP-ATP concentration is approximately equal to the total TNP-ATP concentration.
- Add the varying concentrations of TNP-ATP to the corresponding cuvettes or wells containing the enzyme.
- Incubate the samples for a short period (e.g., 10 minutes) at room temperature to allow the binding to reach equilibrium.^[3]
- Measure the fluorescence intensity at the appropriate excitation (~410 nm) and emission (~540 nm) wavelengths.^[2]
- Correct for background fluorescence by subtracting the fluorescence of a blank sample containing only the buffer and TNP-ATP.
- Plot the change in fluorescence intensity (ΔF) as a function of the TNP-ATP concentration.

- Determine the K_d by fitting the data to a one-site binding equation using a suitable software (e.g., GraphPad Prism): $Y = B_{max} * X / (K_d + X)$ Where Y is the change in fluorescence, X is the TNP-ATP concentration, B_{max} is the maximum fluorescence at saturation, and K_d is the dissociation constant.

Protocol 2: Competitive Inhibition Assay for IC50 Determination

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound that competes with TNP-ATP for binding to the enzyme.

Materials:

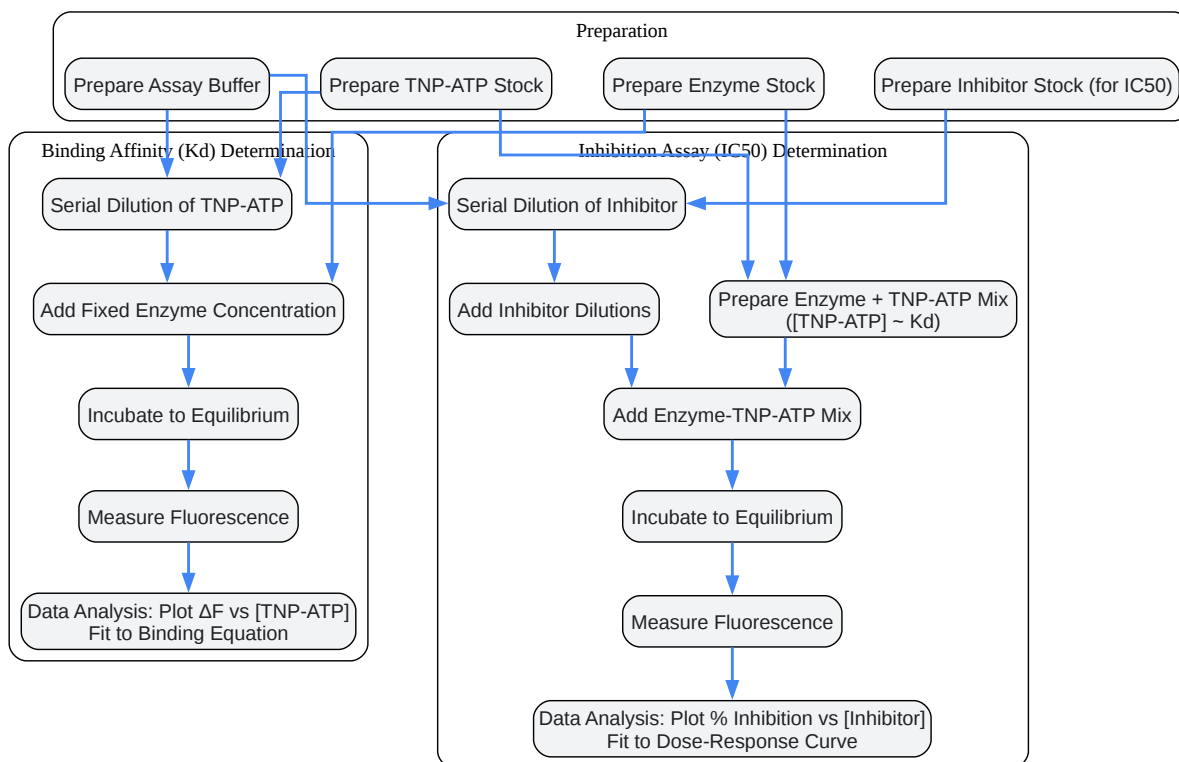
- Enzyme of interest
- TNP-ATP stock solution
- Inhibitor stock solution (in a suitable solvent like DMSO)
- Assay Buffer
- Fluorometer or microplate reader
- Cuvettes or black microplates

Procedure:

- Prepare a series of inhibitor dilutions in the assay buffer.
- Prepare a solution containing the enzyme and TNP-ATP in the assay buffer. The concentration of the enzyme should be in the low nanomolar range, and the concentration of TNP-ATP should be at or near its K_d value to ensure assay sensitivity.
- Add the varying concentrations of the inhibitor to the cuvettes or wells.
- Add the enzyme-TNP-ATP mixture to each cuvette or well to initiate the reaction.
- Incubate the samples for a sufficient time to reach equilibrium.

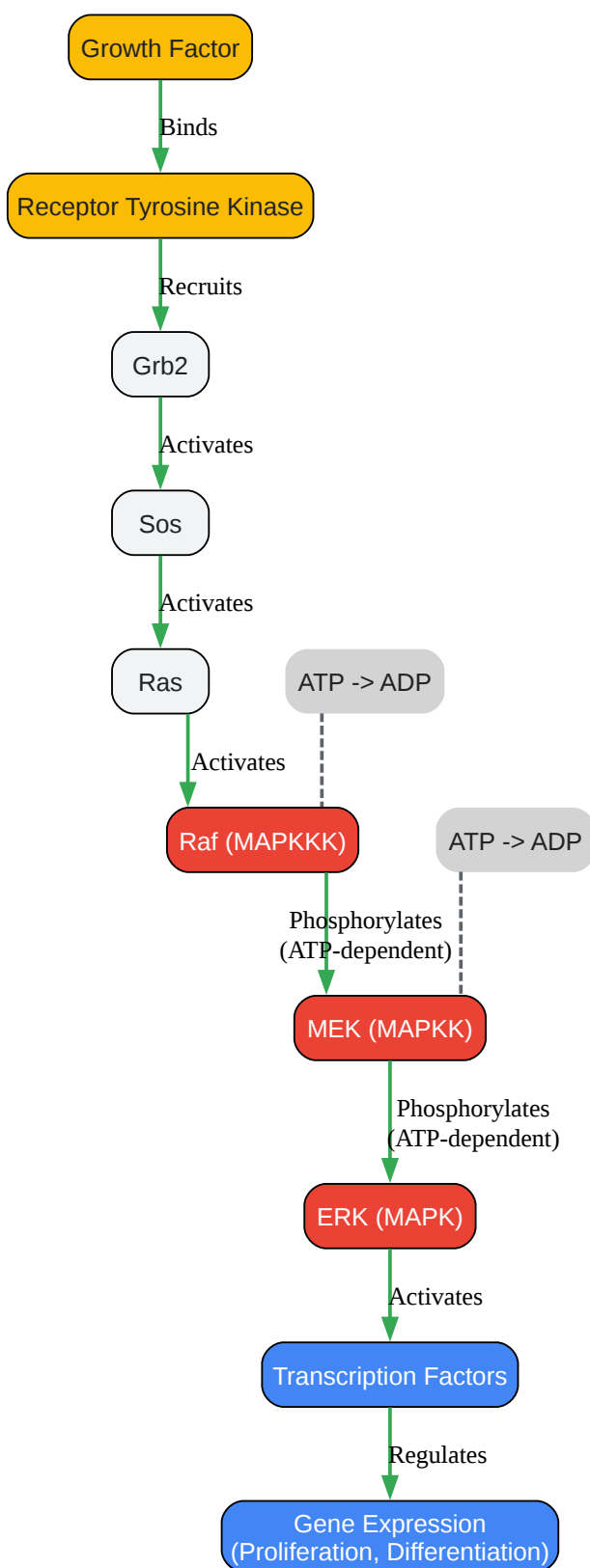
- Measure the fluorescence intensity.
- Calculate the percent inhibition for each inhibitor concentration relative to a control sample with no inhibitor.
- Plot the percent inhibition as a function of the inhibitor concentration (on a logarithmic scale).
- Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve. The IC₅₀ is the concentration of the inhibitor that causes a 50% reduction in the fluorescence signal.

Mandatory Visualizations



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Caption: Experimental workflow for TNP-ATP based enzyme kinetic assays.



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Caption: A generic MAP Kinase (MAPK) signaling pathway.

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